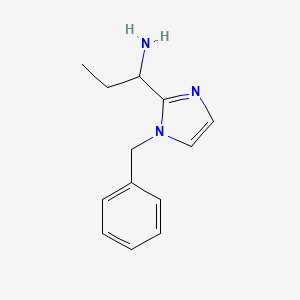

1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine

Description

1-(1-Benzyl-1H-imidazol-2-yl)propan-1-amine is a benzimidazole derivative characterized by a benzyl group attached to the imidazole nitrogen and a propan-1-amine chain at the 2-position. For example, benzimidazole derivatives are explored as corrosion inhibitors for carbon steel in acidic environments , antitubercular agents , and indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors .

Properties

IUPAC Name |

1-(1-benzylimidazol-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-12(14)13-15-8-9-16(13)10-11-6-4-3-5-7-11/h3-9,12H,2,10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKIHBPQBBAGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=CN1CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine typically involves the following steps:

-

Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

-

Benzylation: : The imidazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This step introduces the benzyl group to the imidazole ring.

-

Introduction of the Propan-1-amine Chain: : The final step involves the alkylation of the benzylated imidazole with 1-bromo-3-chloropropane in the presence of a base such as sodium hydride. This reaction introduces the propan-1-amine chain to the compound.

Industrial Production Methods

Industrial production of 1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the amine group, converting it to a corresponding imine or nitrile.

-

Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can reduce the imine or nitrile groups back to amines.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, where the amine group can be substituted with other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, alkoxides, basic or neutral conditions.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Amines.

Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine has several scientific research applications:

-

Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .

-

Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties .

-

Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases .

-

Industry: : It is used in the development of functional materials, such as dyes for solar cells and other optical applications .

Mechanism of Action

The mechanism of action of 1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways:

-

Molecular Targets: : The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

-

Pathways Involved: : The compound can interfere with cellular pathways, such as those involved in cell division and apoptosis, which may contribute to its anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Analogs and Key Features

Physicochemical Properties

- Lipophilicity: The benzyl group in 1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine increases hydrophobicity compared to non-benzylated analogs like 3-(1H-imidazol-2-yl)propan-1-amine (logP ~1.2 vs. ~0.5 estimated) . This may enhance membrane permeability in biological systems or adsorption on metal surfaces for corrosion inhibition.

Functional Performance

- Corrosion Inhibition : B3 (methylthio analog) achieves 85% inhibition efficiency for carbon steel in 1 M HCl at 1 mM concentration, attributed to electron-donating sulfur atoms enhancing adsorption on metal surfaces . The benzyl group in the target compound may further improve surface coverage due to increased hydrophobicity.

- Biological Activity: Mannich base derivatives (e.g., compound 3a in ) show potent antitubercular activity (MIC: 3.12 µg/mL), suggesting that amine chain modifications critically influence efficacy . The target compound’s primary amine may serve as a hydrogen-bond donor, enhancing target binding.

Electronic Properties

Quantum chemical calculations for B3 () reveal a high HOMO energy (-5.2 eV), indicating strong electron-donating capacity, which correlates with corrosion inhibition efficiency . The benzyl group in the target compound may lower HOMO energy slightly due to electron-withdrawing effects, requiring experimental validation.

Biological Activity

1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine is a compound characterized by its unique imidazole structure, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine is C12H16N3, with a molecular weight of approximately 204.28 g/mol. The compound features a five-membered imidazole ring, which contributes significantly to its pharmacological properties.

Target of Action

The compound acts primarily through interactions with various biological targets, including receptors and enzymes. Notably, it has been shown to influence the activity of cytochrome P450 enzymes, which are essential for drug metabolism.

Mode of Action

The mode of action varies based on the specific biological target. For instance, some imidazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound may modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression and cellular responses.

Anticancer Properties

Research indicates that 1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine exhibits significant anticancer activity. It has been demonstrated to induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent. The compound's interaction with specific receptors and enzymes involved in cancer progression further supports its therapeutic potential.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it may possess antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.

Study on Melanocortin Receptors

A study focused on N-(1-benzyl-1H-imidazol-2-yl)amide derivatives found that these compounds exhibited agonistic activity at melanocortin-1 receptors (MC1R), which are crucial for skin homeostasis and anti-inflammatory responses . This highlights the potential of imidazole derivatives in developing treatments for skin-related conditions.

Inhibition of HO-1

Another investigation assessed the inhibitory effects of imidazole-like ligands on heme oxygenase-1 (HO-1), a target implicated in various malignancies. The results indicated that certain derivatives could inhibit HO-1 activity effectively, suggesting a pathway for cancer therapy development .

Enzyme Modulation

The interaction of 1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine with cytochrome P450 enzymes suggests that it can act as both an inhibitor and activator, influencing metabolic pathways significantly. This dual role may have implications for drug interactions and pharmacokinetics.

Cellular Effects

The compound's ability to influence cellular signaling pathways has been noted in studies examining its effects on gene expression and cellular metabolism. For example, it can modulate transcription factors involved in apoptosis and cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.